N-Phenylnicotinamide

Description

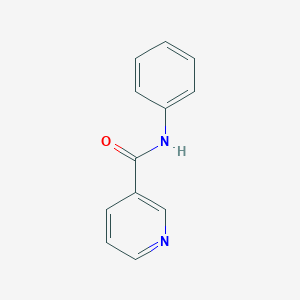

Structure

3D Structure

Properties

IUPAC Name |

N-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h1-9H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQXIOZBHWFCBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169950 |

Source

|

| Record name | Nicotinanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1752-96-1 |

Source

|

| Record name | Nicotinanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1752-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001752961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylnicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Phenylnicotinamide and Its Derivatives

Conventional Synthesis Approaches

Conventional methods for synthesizing N-phenylnicotinamide typically involve activating the carboxylic acid function of nicotinic acid or employing a reactive derivative, followed by reaction with aniline (B41778) or a substituted aniline.

Reactions from Nicotinoyl Chloride with Substituted Anilines

A common approach involves the reaction of nicotinoyl chloride with substituted anilines. Nicotinoyl chloride is often prepared from nicotinic acid by treatment with a chlorinating agent such as thionyl chloride. amazonaws.com The reaction between nicotinoyl chloride and anilines proceeds to form the amide bond. This reaction can be carried out in the presence of a base to neutralize the hydrochloric acid generated. For example, the synthesis of this compound derivatives can be achieved by reacting nicotinoyl chloride with various substituted anilines in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) in ethanol (B145695) under reflux conditions. amazonaws.com Another method utilizes I2/K2CO3 in ethanol under reflux conditions for the synthesis of N-phenyl nicotinamide (B372718) analogs from nicotinoylchloride and substituted aromatic amines. researchgate.net The reaction of nicotinoyl chloride and aniline in tetrahydrofuran (B95107) with a catalytic amount of triethylamine (B128534) has also been reported, followed by neutralization and extraction. nih.gov, iucr.org

Table 1: Examples of Conventional Synthesis using Nicotinoyl Chloride

| Reactants | Reagents/Conditions | Product | Reference |

| Nicotinoyl chloride, Anilines | DCC, Ethanol, Reflux | This compound derivatives | amazonaws.com |

| Nicotinoyl chloride, Aromatic Amines | I2/K2CO3, Ethanol, Reflux | N-Phenyl Nicotinamide Analogous | researchgate.net |

| Nicotinoyl chloride, Aniline | Triethylamine (cat.), THF, Ambient Temp. | This compound | nih.gov, iucr.org |

Amidation Reactions of Nicotinic Acid Derivatives

Beyond the use of nicotinoyl chloride, other activated forms of nicotinic acid can be employed in amidation reactions. The direct amidation of carboxylic acids with amines often requires activating agents to facilitate the formation of the amide bond, as the direct reaction can be slow and may require high temperatures. For instance, the synthesis of 2-hydroxy-N-phenylnicotinamide, an analog of UK-3A, was achieved through an amidation reaction of 2-hydroxynicotinic acid with aniline in the presence of DCC and DMAP in pyridine (B92270). researchgate.net, researchgate.net, researchgate.net This one-step reaction yielded the desired product after purification. researchgate.net, researchgate.net, researchgate.net

Table 2: Amidation of Nicotinic Acid Derivatives

| Nicotinic Acid Derivative | Amine | Reagents/Conditions | Product | Yield | Reference |

| 2-Hydroxynicotinic acid | Aniline | DCC/DMAP, Pyridine, 55 °C | 2-hydroxy-N-phenylnicotinamide | 42.97% | researchgate.net, researchgate.net, researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to develop synthetic methods that are more environmentally friendly and sustainable. This includes minimizing waste, using less hazardous substances, and employing catalytic methods.

Synthesis of Specific this compound Analogs

The synthesis of this compound analogs involves variations in the substituents on either the pyridine ring or the phenyl ring. These modifications are often undertaken to explore structure-activity relationships and potentially enhance desired properties. Examples from the search results include the synthesis of 2-hydroxy-N-phenylnicotinamide researchgate.net, researchgate.net, researchgate.net and N-(4-(4-Chlorobenzamido)phenyl)nicotinamide vulcanchem.com. The synthesis of this compound derivatives with electron-releasing and electron-attracting groups on the aromatic anilines has been reported, yielding desired products in good yields using nicotinoyl chloride and substituted anilines in the presence of DCC. amazonaws.com Another study describes the synthesis of N-(4-(hydrazinecarbonyl)phenyl)nicotinamide derivatives tailed with monosaccharides. medwinpublishers.com The synthesis of 6-phenylnicotinamide (B6601156) derivatives has also been explored, involving reactions starting from methyl 6-chloronicotinate or chloro-nicotinamide. researchgate.net

Table 3: Examples of Synthesized this compound Analogs

| Analog Name | Starting Materials | Key Reagents/Conditions | Reference |

| 2-hydroxy-N-phenylnicotinamide | 2-hydroxynicotinic acid, Aniline | DCC/DMAP, Pyridine | researchgate.net, researchgate.net, researchgate.net |

| N-(4-(4-Chlorobenzamido)phenyl)nicotinamide | Not explicitly detailed in synthesis method | Involves nicotinamide core and substituted phenyl | vulcanchem.com |

| This compound derivatives (substituted anilines) | Nicotinoyl chloride, Substituted Anilines | DCC, Ethanol, Reflux | amazonaws.com |

| N-(4-(hydrazinecarbonyl)phenyl)nicotinamide derivatives (with sugars) | N-(4-(hydrazinecarbonyl)phenyl)nicotinamide, Monosaccharides | Acid catalyzed condensation | medwinpublishers.com |

| 6-phenylnicotinamide derivatives | Methyl 6-chloronicotinate or chloro-nicotinamide | Suzuki-Miyaura coupling or amide coupling | researchgate.net |

Synthesis of 2-Hydroxy-N-phenylnicotinamide

2-Hydroxy-N-phenylnicotinamide, an analog of the biologically active compound UK-3A, can be synthesized through a one-step amidation reaction. The synthesis utilizes 2-hydroxynicotinic acid as the starting material, which is reacted with aniline in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) in pyridine as the solvent. researchgate.netkemdikbud.go.id The reaction mixture is typically heated to around 55 °C and stirred for 24 hours. kemdikbud.go.id After purification, a reported yield for this synthesis is 42.97%. researchgate.netkemdikbud.go.id

Synthesis of Hydrazone-Linked Nicotinamide Derivatives

Hydrazone derivatives of nicotinamide can be synthesized via condensation reactions. One approach involves the acid-catalyzed condensation of N-(4-(hydrazinecarbonyl)phenyl)nicotinamide with corresponding monosaccharides. medwinpublishers.com This method links a nicotinamide moiety to a sugar unit through a hydrazone (C=N) linkage. Hydrazones are characterized by the presence of an azomethine –NHN=CH group and are formed by the reaction of hydrazides with aldehydes or ketones. epstem.netnih.gov The synthesis of hydrazones can be achieved through various methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. rsc.org For derivatives based on nicotinic acid hydrazide, solid-state melt reactions have been found to be more efficient. rsc.org

Synthesis of N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide

This specific nicotinamide-based derivative can be synthesized through a condensation reaction between N-(3-acetylphenyl)nicotinamide and N-(4-(hydrazinecarbonyl)phenyl)benzamide. mdpi.comresearchgate.net The reaction involves the replacement of a carbonyl group with an imine (azomethine) group, forming the hydrazone linkage. mdpi.comresearchgate.net The synthesis is typically carried out by mixing equimolar amounts of the reactants in absolute ethanol and refluxing the mixture for several hours, often with catalytic amounts of glacial acetic acid. mdpi.com The reaction progress can be monitored using Thin Layer Chromatography (TLC). mdpi.com After completion, the product is usually isolated by concentrating the mixture, cooling, filtering, and purifying through crystallization, for instance, from methanol. mdpi.com

Synthesis of N-(4-acetylphenyl)nicotinamide and its Condensation Products

N-(4-acetylphenyl)nicotinamide can serve as a precursor for further condensation reactions. One reported synthesis involves the reaction of 6-chloropyridine-3-carbonyl chloride with p-aminoacetophenone in toluene, using pyridine as a catalyst. researchgate.net The mixture is refluxed, and after distilling off the toluene, the product is isolated and crystallized. researchgate.net

N-(4-acetylphenyl)-6-chloropyridine-3-carboxamide, a related compound, has been used in condensation reactions to synthesize novel heterocyclic derivatives. For example, reacting N-(4-acetylphenyl)-6-chloropyridine-3-carboxamide with 4-methoxybenzaldehyde (B44291) in ethanol with NaOH as a catalyst yields a condensation product after stirring at room temperature. researchgate.net

Synthesis of Nicotinamide Derivatives Containing Diphenylamine (B1679370) Moieties

Nicotinamide derivatives incorporating diphenylamine moieties have been synthesized, often based on the structure of fungicides like boscalid. researchgate.netias.ac.in A common method involves the condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines. researchgate.netias.ac.in This approach has been used to prepare a series of such derivatives. researchgate.netias.ac.inx-mol.net

Synthesis of 6-Phenylnicotinamide Derivatives

6-Phenylnicotinamide derivatives have been synthesized, with 6-phenylnicotinamide itself identified as a potent TRPV1 antagonist. jyoungpharm.orgnih.govresearchgate.net Optimization of this lead compound has involved modifications to both the biaryl and heteroaryl components. nih.gov One general synthetic procedure for 2-hydroxy-N-(alkylphenyl)nicotinamides, which are related to 6-phenylnicotinamide derivatives, involves warming 2-hydroxynicotinic acid with thionyl chloride in dichloromethane, followed by removal of excess thionyl chloride and reaction with the appropriate aniline derivative.

Structural Characterization Techniques for Synthesized Compounds

Unequivocal support for the purity and assigned structure of synthesized organic compounds, including this compound and its derivatives, is typically obtained using a combination of analytical and spectroscopic techniques. royalsocietypublishing.org

Key techniques employed for structural characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR spectroscopy are extensively used to elucidate the carbon skeleton, hydrogen environments, atomic connectivity, and spatial arrangements within a molecule. royalsocietypublishing.orgstudypug.comlibretexts.orgsavemyexams.com High-field NMR is often required for detailed analysis. royalsocietypublishing.org

Mass Spectrometry (MS): MS provides information about the molecular mass, isotopic composition, and fragmentation pattern of a compound, aiding in determining the molecular formula and providing structural clues. royalsocietypublishing.orgstudypug.comsavemyexams.com Techniques like LC-MS and ESI-MS are commonly used for nicotinamide derivatives. researchgate.netkemdikbud.go.idias.ac.injst.go.jpjst.go.jp

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule based on characteristic absorption peaks corresponding to molecular vibrations. royalsocietypublishing.orgstudypug.comsavemyexams.com FT-IR is a common method. researchgate.netkemdikbud.go.idresearchgate.netresearchgate.net

Elemental Analysis: This technique is used to confirm the purity of a sample and corroborate isomeric purity by determining the percentage composition of elements, which should be within a small margin (e.g., ±0.4%) of the calculated value. royalsocietypublishing.org

Chromatography (TLC, GC, HPLC): Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress, assess purity, and isolate compounds. researchgate.netkemdikbud.go.idroyalsocietypublishing.org HPLC traces can be submitted as proof of purity, especially for libraries of compounds. royalsocietypublishing.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to determine and quantify the chemical properties of a sample based on its absorption of light in the ultraviolet and visible regions. researchgate.netresearchgate.net

These techniques are rarely used in isolation; rather, a combination of methods is typically employed to provide comprehensive evidence for the structure and purity of newly synthesized nicotinamide derivatives. royalsocietypublishing.orgsavemyexams.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). For this compound and its derivatives, NMR spectroscopy provides detailed information about the different types of protons and carbon atoms present in the molecule and their connectivity.

¹H-NMR spectra exhibit signals corresponding to the hydrogen atoms in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals provide information about the electronic environment, the number of neighboring protons, and the relative number of protons, respectively. For instance, the presence of signals in the aromatic region (typically 6-9 ppm) indicates the phenyl and pyridine rings, while signals around 10-11 ppm can be indicative of the amide N-H proton amazonaws.compsu.edu. Studies on this compound derivatives have reported characteristic peaks for protons on the aromatic rings and amide groups evitachem.com. For example, a study on 2-hydroxy-N-phenylnicotinamide reported signals for the phenolic OH proton and protons of the phenyl and pyridine rings in the ¹H-NMR spectrum researchgate.netresearchgate.net.

NMR data is often presented in tables, listing the chemical shift (δ), multiplicity, coupling constants (J values), and integration for ¹H-NMR, and the chemical shift for ¹³C-NMR.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. When a sample is exposed to infrared radiation, specific frequencies are absorbed by the molecule, corresponding to the vibrational modes of its functional groups. The resulting spectrum shows absorption bands at characteristic wavenumbers (cm⁻¹).

For this compound and its derivatives, IR spectroscopy is particularly useful for confirming the presence of key functional groups such as the amide carbonyl (C=O) stretch and the N-H stretch. The amide carbonyl absorption typically appears as a strong band between 1630-1690 cm⁻¹, while the N-H stretch of the amide group is usually observed as a band in the region of 3200-3500 cm⁻¹. evitachem.comresearchgate.netuni.lu. Studies have reported characteristic IR absorption bands for the amide (CONH) group in this compound derivatives researchgate.netresearchgate.net. Other functional groups present in derivatives, such as hydroxyl (O-H) or halogen groups, would also exhibit characteristic absorption bands in the IR spectrum.

Mass Spectrometry (MS and LC-MS, ESI-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which can help in structural elucidation. Various ionization techniques can be used, including Electron Ionization (EI) and Electrospray Ionization (ESI).

For this compound and its derivatives, Mass Spectrometry is essential for confirming the molecular weight. The molecular ion peak ([M]+ or [M+H]+ in positive mode ESI, or [M-H]- in negative mode ESI) provides the exact or nominal mass of the molecule. LC-MS (Liquid Chromatography-Mass Spectrometry) hyphenates liquid chromatography with mass spectrometry, allowing for the separation of a mixture of compounds before they enter the mass spectrometer. This is particularly useful for analyzing reaction mixtures and confirming the purity of the synthesized product.

Studies on this compound and its derivatives frequently report molecular ion peaks consistent with their calculated molecular weights evitachem.comresearchgate.netuni.lusmolecule.comuni.luwiley-vch.de. For example, LC-MS analysis of 2-hydroxy-N-phenylnicotinamide showed a molecular ion peak at m/z 215.23 [M+H]+, corresponding to the molecular weight of 214.23 researchgate.netresearchgate.net. ESI-MS is commonly used for these types of compounds, providing protonated or deprotonated molecular ions conicet.gov.arrsc.org. Fragmentation patterns observed in MS can provide additional structural information by indicating the presence of specific substructures.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage by weight of each element present in a pure compound, typically carbon (C), hydrogen (H), and nitrogen (N). The experimental percentages are compared to the theoretical percentages calculated from the molecular formula of the proposed structure.

For this compound (C₁₂H₁₀N₂O) and its derivatives, elemental analysis provides a crucial confirmation of the molecular formula and thus the purity of the synthesized compound. Close agreement between the experimental and calculated values is indicative of a pure compound with the assigned structure. Studies characterizing this compound derivatives often include elemental analysis data to support the proposed structures psu.eduresearchgate.netuni.luuni.luwiley-vch.deconicet.gov.armedwinpublishers.com. For example, a study on 2-hydroxy-N-(alkylphenyl)nicotinamides reported elemental analysis results that were in good agreement with the calculated values for the proposed molecular formulas psu.edu. Similarly, studies on other nicotinamide derivatives have used elemental analysis to confirm the composition conicet.gov.armedwinpublishers.com.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate and visualize compounds in a mixture. It is commonly used to monitor the progress of a reaction, assess the purity of a compound, and determine the number of components in a sample.

In the context of synthesizing this compound and its derivatives, TLC is frequently used to track the consumption of starting materials and the formation of the product during the reaction. By comparing the retention factor (Rf) values of the reaction mixture components with those of the starting materials and the purified product, chemists can determine when the reaction is complete and assess the purity of the isolated compound. evitachem.comresearchgate.netsmolecule.com. TLC is also used in the purification process, often in conjunction with column chromatography, to identify fractions containing the desired compound researchgate.net. Visualization of the spots on the TLC plate can be done using UV light or staining reagents researchgate.net.

Pharmacological and Biological Activity of N Phenylnicotinamide and Its Derivatives

Anticancer Activity

Research into the anticancer activity of N-phenylnicotinamide and its derivatives has primarily focused on their effects against various cancer cell lines in vitro. These studies aim to evaluate the potency of these compounds in inhibiting cancer cell growth and survival.

In vitro Cytotoxicity Evaluation in Cancer Cell Lines

Several studies have assessed the cytotoxic effects of this compound derivatives against a range of cancer cell lines. For instance, a novel compound, 2-hydroxy-N-phenylnicotinamide, synthesized as a modification of the UK-3A compound, showed cytotoxicity against P388 Murine Leukemia cells with an IC50 value of 85 μg/mL. researchgate.netresearchgate.net This indicated its potential for treating P388 leukemia. researchgate.netresearchgate.net

Other studies have explored the cytotoxic activity of nicotinamide (B372718) derivatives against various human cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). nih.govnih.govjapsonline.com One such derivative, (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN), demonstrated notable cytotoxic effects against HepG2 and MCF-7 cell lines, with IC50 values of 0.19 ± 0.01 µM and 1.18 ± 0.01 µM, respectively. nih.gov These values were reported as outperforming those of Sorafenib (B1663141) in these cell lines. nih.gov Furthermore, this derivative showed a higher IC50 value against non-carcinogenic Vero cell lines, suggesting a degree of selectivity towards cancer cells. nih.gov

Another series of N-[4-(substituted carbamoyl)phenyl]nicotinamide derivatives exhibited cytotoxicity against MCF-7, HepG-2, and HCT-116 (colorectal carcinoma) cell lines, with IC50 values ranging from 1.25 to 42.10 μM, 1.05 to 31.45 μM, and 1.46 to 31.70 μM, respectively. nih.gov Derivatives with a substituted phenyl ring were found to be more potent than those with an unsubstituted one. nih.gov The trifluoroacetyl derivative (compound 10) showed better antiproliferative effects than sorafenib against MCF-7 and HepG-2 cells. nih.gov

Research on other nicotinamide derivatives has also included evaluation against cell lines such as SW620 and HCT116 colorectal cancer cell lines. nih.gov Some imidazole (B134444) derivatives based on a related scaffold displayed high potency against CT26, SW620, and HCT116 cell lines, with low nanomolar IC50 values reported for specific compounds. nih.gov

Here is a summary of some reported in vitro cytotoxicity data for this compound derivatives:

| Compound | Cell Line | IC50 Value | Reference |

| 2-hydroxy-N-phenylnicotinamide | P388 Murine Leukemia | 85 μg/mL | researchgate.netresearchgate.net |

| (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) | HepG2 | 0.19 ± 0.01 µM | nih.gov |

| (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) | MCF-7 | 1.18 ± 0.01 µM | nih.gov |

| N-[4-(substituted carbamoyl)phenyl]nicotinamide derivatives (range) | MCF-7 | 1.25 - 42.10 μM | nih.gov |

| N-[4-(substituted carbamoyl)phenyl]nicotinamide derivatives (range) | HepG-2 | 1.05 - 31.45 μM | nih.gov |

| N-[4-(substituted carbamoyl)phenyl]nicotinamide derivatives (range) | HCT-116 | 1.46 - 31.70 μM | nih.gov |

| Trifluoroacetyl derivative (compound 10) | MCF-7 | 3.55 μM | nih.gov |

| Trifluoroacetyl derivative (compound 10) | HepG-2 | 3.16 μM | nih.gov |

| Trifluoroacetyl derivative (compound 10) | HCT-116 | 5.49 μM | nih.gov |

Mechanisms of Antitumor Action

The antitumor effects of this compound derivatives are attributed to various mechanisms that interfere with cancer cell survival and proliferation.

Several studies indicate that this compound derivatives can induce apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.govmdpi.compsu.eduekb.eg Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. nih.gov Induction of apoptosis is considered a profound mechanism of cell death triggered by some anticancer agents. nih.gov

For example, 2-hydroxy-N-phenylnicotinamide has been shown to induce apoptosis, accompanied by the activation of caspase-3. researchgate.net Caspase-3 is a key protease involved in the execution phase of apoptosis. nih.gov The derivative BHEPN increased the incidence of early and late apoptosis in HepG2 cell lines in a flow cytometry assay. nih.gov Some substituted N-phenyl nicotinamide compounds have been identified as potent inducers of apoptosis using cell- and caspase-based high-throughput screening assays. psu.edu

Inhibition of uncontrolled cell division, or proliferation, is a primary strategy in cancer therapy. mdpi.comkhanacademy.org this compound derivatives have demonstrated the ability to inhibit cancer cell proliferation. researchgate.net The antiproliferative effect can be mainly cytostatic, meaning it halts cell growth without necessarily killing the cells directly, although higher doses may lead to increased apoptosis. nih.gov

Protein kinases play critical roles in regulating various cellular processes, including cell growth, proliferation, and survival. google.com Dysregulation of kinase activity is frequently observed in cancer. google.com Some this compound derivatives have been investigated for their ability to modulate the activity of specific kinases, such as Aurora kinase and VEGFR-2. nih.govresearchgate.netnih.govmdpi.comidrblab.netbohrium.comvulcanchem.com

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) is a receptor tyrosine kinase that is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and spread. nih.govbohrium.com Inhibiting VEGFR-2 is a strategy to block angiogenesis and consequently reduce tumor growth. nih.govbohrium.com The derivative BHEPN was investigated as a potential inhibitor of VEGFR-2, and in vitro investigations confirmed its inhibition of VEGFR-2 with an IC50 value of 0.320 ± 0.012 µM. nih.gov Another pyridine (B92270) derivative, (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide, was designed as an antiangiogenic VEGFR-2 inhibitor and showed VEGFR-2 inhibition with an IC50 value of 65 nM. bohrium.com

Aurora kinases (Aurora kinase A, B, and C) are serine/threonine kinases that are essential regulators of mitosis and cytokinesis. cancer.govdergipark.org.tr Overexpression or deregulation of Aurora kinases has been detected in various cancers and is associated with uncontrolled cell proliferation and genomic instability. dergipark.org.tr Inhibitors of Aurora kinases can disrupt the cell cycle and induce cell death. cancer.gov While the direct modulation of Aurora kinase by this compound itself is not explicitly detailed in the provided snippets, related nitrogenated heterocyclic derivatives have been explored as protein kinase modulators, including Aurora kinase and VEGFR/KDR (VEGFR-2). google.com The inhibition of Aurora kinase activity can induce TRAIL sensitization in multiple myeloma cells by abrogating TRAIL-induced activation of NF-κB. nih.gov

The cell cycle is a tightly regulated process that controls cell division. khanacademy.orgnih.gov Cancer cells often exhibit deregulation of the cell cycle, leading to uncontrolled proliferation. khanacademy.orgnih.gov Modulating cell cycle progression is a mechanism by which anticancer agents exert their effects. researchgate.net

Some this compound derivatives have been shown to influence the cell cycle. For instance, the derivative BHEPN induced HepG2 cell cycle arrest at the G1/S phase. nih.gov Cell cycle arrest at specific checkpoints, such as G1/S or G2/M, can prevent cancer cells with damaged DNA from dividing, allowing time for repair or triggering apoptosis. khanacademy.orgnih.gov Targeting cell cycle regulators, particularly cyclin-dependent kinases (CDKs), presents opportunities for drug discovery in cancer therapy. nih.gov

Inhibition of Microtubule Polymerization

Information regarding the inhibition of microtubule polymerization by this compound or its derivatives was not found in the consulted literature.

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

Structure-Activity Relationship (SAR) studies have been conducted on this compound derivatives in the context of their potential as anticancer agents. For instance, 2-hydroxy-N-phenylnicotinamide, a derivative synthesized as a modification of the biologically active compound UK-3A, has shown anticancer activity against P388 Murine Leukemia cells. researchgate.netresearchgate.netacs.org The IC50 value for 2-hydroxy-N-phenylnicotinamide against these cells was determined to be 85 μg/mL. researchgate.netresearchgate.net This can be compared to the activity of UK-3A, which had an IC50 of 38 μg/mL against the same cell line. researchgate.net

In another context, replacing a typical phenylaminopyrimidine tyrosine kinase inhibitor (TKI) pharmacophore with an this compound scaffold was observed to largely abrogate the risk of off-target TKI activity. liverpool.ac.uk This suggests that the this compound scaffold can influence the selectivity profile of compounds targeting kinases.

Selectivity Indices against Normal Cell Lines

Specific data on the selectivity indices of this compound or its derivatives against normal cell lines were not found in the consulted literature.

Antimicrobial Activity

This compound derivatives have demonstrated antimicrobial properties, including both antibacterial and antifungal activities. researchgate.netukm.mygoogle.comontosight.aicore.ac.uk

Antibacterial Activity

Studies have evaluated the in vitro antibacterial activity of this compound derivatives against various bacterial strains. Most of the synthesized derivatives generally exhibited potent activity against all tested bacterial strains. ukm.my Research suggests that the presence of electron-withdrawing groups on the derivatives can lead to better antibacterial activity compared to compounds with electron-donating groups. ukm.my

Antifungal Activity

The antifungal activities of this compound derivatives have been investigated against mold fungi, including Candida albicans, Aspergillus flavus, and A. Niger. ukm.my Tested derivatives have shown significant to moderate activity against these fungal strains. ukm.my Findings indicate that compounds possessing electron-attracting groups showed good activity against fungal strains, while those with electron-donating groups exhibited moderate activity. ukm.my

Anti-inflammatory Activity (e.g., COX-1 Inhibition)

Novel N-phenyl-nicotinamide derivatives have been explored as selective inhibitors of cyclooxygenase-1 (COX-1). A set of these compounds demonstrated COX-1 inhibitory activity with IC50 values ranging from 0.68 to 95 μM, while showing high selectivity against COX-2 (IC50 > 100 μM).

Structure-activity relationship studies for COX-1 inhibition in this series revealed that electron-withdrawing group substituents, such as halogens, at the para position of the phenyl ring generally increased inhibitory activity. Additionally, compounds bearing a hydroxy substituent also contributed to activity.

Table 1: Selected this compound Derivatives and their COX Inhibitory Activity

| Substituents (R3, R4, R7 on Phenyl) | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |

| H, OH, F | 3.5 ± 0.6 | >100 |

| H, OH, Cl | 9.2 ± 1.0 | >100 |

| Cl, OH, F | 0.68 ± 0.07 | >100 |

| Cl, OH, Cl | 2.7 ± 0.3 | >100 |

Note: Data derived from. Substituent positions refer to the phenyl ring.

Table 2: Anticancer Activity of 2-Hydroxy-N-Phenylnicotinamide and UK-3A against P388 Cells

| Compound | IC₅₀ (μg/mL) against P388 Murine Leukemia cells |

| 2-Hydroxy-N-phenylnicotinamide | 85 |

| UK-3A | 38 |

Note: Data derived from researchgate.net.

Immunomodulatory Effects

Nicotinamide derivatives, including some this compound compounds, have demonstrated immunomodulatory properties, often investigated in the context of their potential as anticancer agents. These effects can involve the modulation of key signaling molecules in the immune response.

Studies have indicated that certain nicotinamide derivatives can act as inhibitors of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) nih.govtandfonline.comnih.gov. For instance, research on new nicotinamide derivatives designed as potential VEGFR-2 inhibitors and apoptosis inducers evaluated their effects on the levels of TNF-α and IL-6 in HCT-116 cancer cells tandfonline.commdpi.com. One specific compound, referred to as compound 8 in one study, showed a significant decrease in the level of TNF-α (92.37% reduction compared to control), while exerting a non-significant reduction in IL-6 levels mdpi.com. Another study, also investigating new nicotinamide derivatives, reported that most tested compounds exhibited excellent IL-6 inhibitory activity, with IC₅₀ values ranging from 0.96 to 11.14 µM, compared to reference compounds like celecoxib (B62257) and diclofenac (B195802) sodium nih.gov. Compound 11c from this study showed a considerable TNF-α IC₅₀ value of 11.11 µM and remarkable activity against IL-6 with an IC₅₀ of 11.14 µM nih.gov. These findings suggest that certain this compound derivatives can influence the inflammatory microenvironment, which is relevant to immunomodulation.

The reported immunomodulatory activity of nicotinamide derivatives may contribute to their broader biological effects, particularly in diseases where inflammation plays a significant role, such as cancer nih.govtandfonline.com.

Table 1: In vitro Inhibition of Pro-inflammatory Cytokines by Representative Nicotinamide Derivatives

| Compound (as referred in source) | Cell Line | Cytokine | IC₅₀ (µM) | Reduction vs. Control (%) | Source |

| Compound 8 | HCT-116 | TNF-α | Not specified | 92.37 | mdpi.com |

| Compound 8 | HCT-116 | IL-6 | Not specified | Non-significant reduction | mdpi.com |

| Compound 11c | RAW 264.7 | TNF-α | 11.11 | Not specified | nih.gov |

| Compound 11c | RAW 264.7 | IL-6 | 11.14 | Not specified | nih.gov |

| Most tested compounds (range) | RAW 264.7 | IL-6 | 0.96 – 11.14 | Not specified | nih.gov |

Note: IC₅₀ values for Compound 8's effect on cytokines were not explicitly provided in the source, only the percentage reduction.

Other Potential Biological Applications

Beyond immunomodulation, research has explored other potential biological applications for this compound and its derivatives, including areas related to neurological disorders and infectious diseases.

While direct studies specifically on this compound for neurological disorders are limited in the provided search results, related compounds and the broader class of nicotinamides have been investigated for their potential in this area ontosight.aihoelzel-biotech.comontosight.aiontosight.ai. Some nicotinamide derivatives are studied for their possible interaction with nicotinic acid receptors and involvement in NAD+ metabolism, which are relevant to neurological function ontosight.ai. Compounds structurally related to this compound, such as 2-chloro-N-(4-piperidinophenyl)nicotinamide (CHEMBL1322345) and 2-Chloro-N-phenylnicotinamide (CHEMBL2286799), have been identified in databases and research initiatives that explore potential biological activities in areas including neurology ontosight.aiontosight.ai. Research also indicates that pharmacological treatments, including potentially novel compounds, are being investigated for various neurological disorders nih.gov. Some studies are focused on developing brain-permeable compounds targeting receptors like CSF-1R, which is expressed on microglia in the brain and is a potential target in neuroinflammatory diseases researchgate.net.

Regarding infectious diseases, the search results indicate that this is an area of research interest for various compounds hoelzel-biotech.comontosight.airemedypublications.comkaiserpermanente.org. One study mentioned the evaluation of newly synthesized thiazolidine-2,4-diones, which included testing for antibacterial activity researchgate.net. Another study on N-phenyl nicotinamide derivatives promoted by DCC included testing for microbial activity, with some compounds showing strong or moderate activity against bacterial and fungal strains amazonaws.com. The derivatives containing halogen atoms reportedly showed excellent active potential against bacterial strains amazonaws.com. While these studies involve derivatives, they suggest the potential for compounds within the this compound class to possess antimicrobial properties.

Computational and in Silico Studies of N Phenylnicotinamide and Derivatives

Molecular Docking Simulations

Molecular docking simulations are a fundamental tool in computational chemistry used to predict the preferred orientation (binding pose) of a ligand when bound to a receptor and to estimate the strength of the binding affinity. This technique has been applied to N-Phenylnicotinamide derivatives to evaluate their potential interactions with target proteins like VEGFR-2 and COX-1.

Binding Affinity and Interaction Analysis with Target Proteins (e.g., VEGFR-2, COX-1)

Molecular docking studies have indicated the potential of this compound derivatives to bind to the active sites of target proteins such as VEGFR-2 and COX-1. For instance, a nicotinamide-based derivative was designed and its ability to bind with the VEGFR-2 enzyme was demonstrated by molecular docking studies. mdpi.comresearchgate.netnih.gov Another study involving a pyridine-based derivative also indicated its potential to bind with and inhibit VEGFR-2 through molecular docking assessments. bohrium.commdpi.comnih.gov

In the context of COX-1 inhibition, the this compound skeleton has been investigated. Docking experiments supported the inhibitory potency of certain this compound derivatives based on the bonds established within the COX-1 catalytic site. core.ac.uk

Identification of Key Binding Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, Halogen Bonds)

Molecular docking studies have identified key interactions between this compound derivatives and the amino acid residues within the binding pockets of target proteins. For a nicotinamide-based derivative interacting with VEGFR-2, the Protein–Ligand Interaction Profiler (PLIP) was used to declare the variations in interactions. nih.gov The docked compound showed promising binding patterns in the VEGFR-2 binding site, interacting with key amino acids. bohrium.com

Regarding COX-1, the amide group of the this compound skeleton was found to form a hydrogen bond with Ser530 in the COX-1 catalytic site. core.ac.uk Additionally, hydrophobic interactions have been observed between derivatives and residues in the active site. core.ac.uk

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the time-dependent behavior of molecular systems, providing insights into the stability of protein-ligand complexes and conformational changes. MD simulations have been employed to further validate the binding poses predicted by molecular docking and to assess the stability of the interactions between this compound derivatives and their targets.

Six different MD simulation studies established the excellent binding of a nicotinamide-based derivative with VEGFR-2 over 100 ns, exhibiting optimum dynamics. mdpi.comresearchgate.netnih.gov Similarly, six molecular dynamic experiments proved the correct binding of a pyridine (B92270) derivative with VEGFR-2 over 100 ns. mdpi.comnih.govresearchgate.net These simulations help to confirm the stability of the predicted binding modes over time.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are quantum mechanical methods used to investigate the electronic structure, stability, and reactivity of molecules. These calculations provide detailed information about the distribution of electrons within a molecule and its potential to participate in chemical reactions.

Stability and Reactivity Assessment

DFT studies have been conducted on this compound derivatives to assess their molecular structure, stability, and reactivity. The molecular structure of a new nicotinamide-based derivative was optimized by DFT, and these studies also confirmed its binding mode with VEGFR-2. mdpi.comresearchgate.netnih.gov DFT calculations have been carried out to explore the stability and reactivity of designed pyridine derivatives. mdpi.comnih.govresearchgate.netresearchgate.net

Electrostatic Potential Maps and Total Electron Density

DFT calculations can generate electrostatic potential maps and analyze the total electron density of a molecule. These maps illustrate the charge distribution, highlighting regions that are likely to be involved in electrostatic interactions. Electrostatic potential maps and total electron density analyses have been included in DFT calculations for designed pyridine derivatives to understand their electronic properties and potential interactions. mdpi.comnih.govresearchgate.net

Ionization Potential and Electron Affinity

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that provide insights into a molecule's reactivity and charge transfer characteristics. Computational methods, particularly Density Functional Theory (DFT), are commonly employed to calculate these parameters for this compound and its derivatives. mdpi.commdpi.comscielo.org.za According to Koopmans' theory, the ionization potential can be approximated by the negative of the highest occupied molecular orbital (HOMO) energy, while the electron affinity can be approximated by the negative of the lowest unoccupied molecular orbital (LUMO) energy. mdpi.comscielo.org.za

Studies on nicotinamide-based derivatives have utilized DFT calculations to determine IP and EA values. mdpi.commdpi.comnih.govsemanticscholar.org These calculations help in understanding the molecule's ability to donate or accept electrons, which is crucial for predicting its behavior in chemical reactions and interactions with biological systems. A smaller energy gap (Egap) between HOMO and LUMO is often associated with higher reactivity and can indicate a greater likelihood of interaction with a target. mdpi.comsemanticscholar.org A high electron affinity value suggests that a chemical structure can readily obtain electrons. mdpi.comnih.gov

Research on a specific nicotinamide-based derivative, referred to as compound 10, calculated its electronic properties using DFT, including IP and EA. mdpi.commdpi.comnih.govsemanticscholar.org These calculated values are presented in the context of assessing the compound's chemical reactivity and its potential for interaction with its target, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.commdpi.comsemanticscholar.orgbohrium.com

Pharmacophore Modeling and Drug Design Strategies

Pharmacophore modeling is a key computational technique in drug design that identifies the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. dergipark.org.trnih.govdovepress.comnih.gov These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionizable groups, arranged in a specific 3D spatial arrangement. dovepress.commdpi.com Pharmacophore models can be generated based on the structure of known active ligands (ligand-based) or the structure of the target protein (structure-based). nih.govmdpi.com

In the context of this compound derivatives, pharmacophore modeling has been employed to design novel compounds with potential therapeutic activities, particularly as inhibitors of protein kinases like VEGFR-2. mdpi.combohrium.comresearchgate.net By identifying the crucial pharmacophoric features necessary for binding to the target's active site, researchers can design new molecules that are predicted to interact effectively. mdpi.comresearchgate.net

Pharmacophore models are widely used in virtual screening to search large databases of chemical compounds for potential drug candidates that match the defined features. dergipark.org.trdovepress.comnih.gov This approach helps in identifying molecules that are likely to be biologically active. dergipark.org.tr Furthermore, pharmacophore modeling can be integrated with other computational techniques, such as molecular docking and molecular dynamics simulations, to provide a more comprehensive understanding of ligand-target interactions and to refine the design of lead compounds. nih.govdovepress.comnih.gov The design of nicotinamide-based VEGFR-2 inhibitors has involved identifying key pharmacophoric features required to interact with the catalytic pocket of the enzyme. mdpi.comresearchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Analysis

ADMET analysis, performed using in silico tools, is a crucial step in the preclinical evaluation of drug candidates. It predicts how a compound will behave within a biological system, assessing its absorption into the bloodstream, distribution to various tissues, metabolism by enzymes, excretion from the body, and potential toxicity. mdpi.combohrium.comnih.govresearchgate.netajol.infoingentaconnect.commdpi.comjonuns.comjmchemsci.comnih.gov Predicting these properties early in the drug discovery process helps in filtering out compounds that are likely to fail in later stages, saving time and resources. mdpi.com

For this compound derivatives designed as potential therapeutic agents, in silico ADMET studies are conducted to evaluate their pharmacokinetic profiles and predicted safety. mdpi.combohrium.comnih.govresearchgate.netingentaconnect.com These analyses typically assess parameters such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity (e.g., hepatotoxicity, cardiotoxicity). mdpi.comjonuns.comnih.gov

Studies on nicotinamide-based VEGFR-2 inhibitors, including compound 10/X, have included in silico ADMET evaluations. mdpi.combohrium.comnih.govresearchgate.netingentaconnect.com These analyses aim to demonstrate the "drug-likeness" of the designed compounds and predict their behavior in vivo. mdpi.combohrium.comnih.gov Comparing the predicted ADMET profiles of novel derivatives to known drugs or reference compounds can provide valuable insights into their potential for successful development. bohrium.com While in silico predictions offer valuable guidance, they are typically followed by in vitro and in vivo studies to experimentally confirm the ADMET properties.

Molecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the self-assembly of N-Phenylnicotinamide molecules.

Intermolecular N-H···O Hydrogen Bonds

In the crystal structure of this compound, intermolecular N-H···O hydrogen bonds are a prominent feature. These interactions occur between the amide N-H group of one molecule and the carbonyl oxygen atom of an adjacent molecule. This type of hydrogen bonding connects the molecules into one-dimensional molecular chains. nih.goviucr.orgnih.govresearchgate.net These chains typically run along a specific crystallographic axis, such as the b axis. nih.goviucr.org The formation of these chains can be described by a C(4) graph-set motif. nih.goviucr.org

An example of hydrogen bond geometry in a related structure shows N-H···O distances around 2.12 Å and N···O distances around 2.968 Å, with angles around 161.3°. iucr.org While these specific values are for a related compound, they illustrate the typical parameters involved in such interactions. In this compound itself, dotted lines in crystal packing diagrams indicate N—H···O intermolecular hydrogen bonds forming molecular chains. nih.goviucr.org

O-H···N Hydrogen Bonds

While the primary hydrogen bonding in the reported crystal structure of this compound involves the amide N-H and carbonyl oxygen, O-H···N hydrogen bonds can be observed in related nicotinamide (B372718) derivatives, particularly when solvent molecules like water are incorporated into the crystal structure. For instance, in N,N′-p-Phenylenediisonicotinamide monohydrate, O-H···N hydrogen bonds involving water molecules connect the organic molecules, contributing to a layer structure. iucr.org These interactions can occur between water molecules and pyridine (B92270) nitrogen atoms or amide oxygen atoms. iucr.org For this compound specifically, the available data primarily highlights the N-H···O interactions.

π-π Stacking Interactions between Aromatic Rings

π-π stacking interactions, arising from the attraction between the electron systems of aromatic rings, also contribute to the crystal packing and supramolecular assembly of molecules containing such moieties. This compound contains both a phenyl ring and a pyridine ring, which are capable of engaging in π-π stacking interactions.

Crystal Structure Analysis

Crystallographic analysis provides detailed information about the arrangement of molecules in the solid state and the nature of the interactions between them.

Crystallographic Characterization

The crystal structure of this compound (C₁₂H₁₀N₂O) has been determined using single-crystal X-ray diffraction. nih.goviucr.orgnih.govresearchgate.netnih.gov This technique allows for the precise determination of unit cell parameters, space group, and atomic positions. nih.goviucr.org

Key crystallographic data for this compound are summarized in the table below:

| Parameter | Value | Unit |

| Chemical Formula | C₁₂H₁₀N₂O | - |

| Molecular Weight | 198.22 | g/mol |

| Crystal System | Monoclinic | - |

| Space Group | Not explicitly stated in snippets, but unit cell parameters provided | - |

| a | 18.732 (4) | Å |

| b | 5.2766 (11) | Å |

| c | 20.248 (4) | Å |

| β | 103.746 (4) | ° |

| V | 1944.0 (7) | ų |

| Z | 8 | - |

| Temperature | 290 | K |

| Radiation | Mo Kα | - |

Note: The space group was not explicitly provided in the snippets but is typically determined during crystallographic analysis based on systematic absences and crystal symmetry.

Crystallographic characterization reveals that the this compound molecule is non-planar in the solid state, with a dihedral angle of 64.81 (1)° between the phenyl and pyridine rings. nih.goviucr.orgnih.gov The crystal packing is characterized by the intermolecular N-H···O hydrogen bonds forming chains along the b axis. nih.goviucr.org Analysis of the crystal structure provides insights into how these molecules arrange themselves in three dimensions, driven by the interplay of hydrogen bonding and potentially π-π stacking interactions. nih.goviucr.org Techniques like Hirshfeld surface analysis can be used to further examine interaction environments and quantify hydrogen bond contributions. researchgate.netmjcce.org.mk

Conformational Analysis and Dihedral Angles

Structural investigations, particularly through single-crystal X-ray diffraction, provide detailed insights into the conformation of this compound in the solid state. Studies have revealed that this compound exists as a non-planar molecule. nih.goviucr.orgiucr.org A key conformational parameter is the dihedral angle between the phenyl and pyridine rings. This angle quantifies the relative twist between these two aromatic systems linked by the amide group.

The conformation observed in the crystal structure is influenced by both intramolecular forces and intermolecular interactions. While the intrinsic electronic and steric factors within the molecule contribute to its preferred conformation, the packing forces in the crystal, notably hydrogen bonding, also play a significant role.

The non-planar conformation and the presence of directional hydrogen bonding interactions are fundamental aspects of the supramolecular assembly of this compound. Understanding these features is crucial for comprehending its physical properties and potential interactions in various environments.

| Structural Parameter | Value | Reference |

| Dihedral Angle (Phenyl-Pyridine Rings) | 64.81 (1)° | nih.goviucr.orgiucr.orgnih.govresearchgate.net |

| Molecular Planarity | Non-planar | nih.goviucr.orgiucr.org |

| Intermolecular Interaction | N—H···O Hydrogen Bonds | nih.goviucr.orgiucr.org |

| Supramolecular Motif | C(4) Chain (along b-axis) | nih.goviucr.orgiucr.org |

Further detailed research findings, including atomic coordinates and anisotropic displacement parameters from crystallographic studies, are typically available as supplementary material associated with the original research publications. nih.gov These data provide a complete three-dimensional description of the molecular structure and crystal packing, allowing for in-depth analysis of bond lengths, bond angles, and other dihedral angles within the molecule.

Coordination Chemistry of N Phenylnicotinamide Ligands

Metal-Organic Frameworks (MOFs) involving Nicotinamide (B372718) Ligands

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Nicotinamide and its derivatives, including N-Phenylnicotinamide, can serve as organic linkers in the construction of MOFs. The coordination capabilities of nicotinamide, primarily through the pyridine (B92270) nitrogen, make it a suitable building block for these extended structures. researchgate.net

Another study highlighted the use of iron carboxylate MOFs (MIL-100 and MIL-127) for the co-encapsulation and delivery of azelaic acid and nicotinamide for cutaneous treatment. mdpi.comnih.gov These MOFs showed high drug loading capacities, with total drug content reaching up to 38.7% for MIL-100 and 24.1% for MIL-127, and demonstrated almost complete release of both drugs within 24 hours. mdpi.com While these examples primarily focus on nicotinamide, they illustrate the potential of nicotinamide-based ligands, including substituted forms like this compound, to form porous structures relevant to applications like drug delivery. The incorporation of this compound as a linker could lead to MOFs with altered structural properties and functionalities due to the steric and electronic effects of the phenyl substituent.

Complexation with Transition Metal Ions

This compound, as a ligand, can form coordination complexes with various transition metal ions. The coordination behavior is influenced by the potential donor sites, namely the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the amide group. While nicotinamide typically coordinates through the pyridine nitrogen, the presence of the N-phenyl group in this compound can affect the accessibility and donor strength of these sites. uri.edu

Studies on nicotinamide complexes with first-row transition metals such as manganese(II), iron(II), cobalt(II), nickel(II), and copper(II) have shown the formation of stable complexes, often with octahedral polymeric structures where nicotinamide coordinates through the pyridine nitrogen. akjournals.com The stoichiometry of these complexes is frequently reported as ML₂X₂, where M is the metal ion, L is the nicotinamide ligand, and X is a halide ion. akjournals.com

While specific detailed studies on the complexation of this compound with a wide range of transition metal ions are less extensively documented in the provided search results, the general principles of nicotinamide coordination chemistry suggest that this compound would likely coordinate through the pyridine nitrogen. The phenyl group's electronic and steric effects could modulate the stability and structure of the resulting complexes compared to those of unsubstituted nicotinamide.

Future Directions and Research Gaps

In vivo Studies and Preclinical Development

A critical step in evaluating the therapeutic potential of N-Phenylnicotinamide derivatives is conducting comprehensive in vivo studies. While some research has shown activity in in vivo models, such as a 6-phenylnicotinamide (B6601156) derivative demonstrating activity in an inflammatory pain model, more extensive studies are needed researchgate.netpatsnap.com. Preclinical development involves a thorough evaluation of a compound's properties before it can be considered for clinical trials. This includes assessing target engagement, biodistribution profiles, metabolic pathways, and potential radiation doses for radiolabeled variants iaea.org. Preliminary in vitro preclinical evaluations are conducted to determine if a radiopharmaceutical is suitable for in vivo use, as many pharmacokinetic properties can only be assessed in living systems iaea.org. For instance, a fluoride-18 labeled derivative of a related compound, [18F]FCPPC, has undergone preclinical evaluations, showing high binding affinity and increased brain uptake in mice, supporting its potential for clinical translation in imaging nih.gov.

Preclinical studies are essential to understand how this compound derivatives behave within a living organism, including their absorption, distribution, metabolism, and excretion (ADME) properties. These studies help to identify potential liabilities and inform the design of more effective and safer compounds.

Clinical Translation Potential

The transition of this compound derivatives from preclinical studies to clinical translation requires demonstrating favorable properties that warrant human trials. Optimizing physicochemical properties is a key focus for enhancing clinical translation potential. For example, future optimization efforts for certain dual inhibitors including a nicotinamide (B372718) moiety will concentrate on improving these properties acs.org. While some related compounds have progressed into preclinical development, and others are in various phases of clinical trials for different indications, the specific clinical translation potential of many this compound structures remains to be fully explored researchgate.netpatsnap.com. Assessing factors like solubility, stability, and bioavailability is crucial for developing suitable formulations for human administration, such as exploring lipid nanoparticle encapsulation to address solubility limitations of hydrophobic derivatives vulcanchem.com.

Exploration of Novel Derivatization Strategies and Analogs

The structural diversity of this compound allows for extensive derivatization, leading to the exploration of novel analogs with potentially improved properties. Structure-activity relationship (SAR) studies are vital in this process, identifying how modifications to the core structure impact biological activity acs.orgresearchgate.net. For example, studies on N-phenyl nicotinamides have shown that substituent positioning can modulate potency vulcanchem.com. Different derivatization strategies, such as incorporating sugar moieties or exploring various substituents on the phenyl ring and nicotinamide core, have been investigated to identify compounds with enhanced activity or altered target specificity medwinpublishers.comresearchgate.net. The design of novel derivatives often involves leveraging structural parallels with known active compounds to guide modifications and improve target binding affinity vulcanchem.com.

Interactive table: Examples of this compound Derivatives and Activities

| Compound Class | Key Structural Modifications | Observed Activity / Target | Source |

| N-Phenyl Nicotinamides | Substitutions on the phenyl ring | Induction of apoptosis, Growth inhibition | vulcanchem.comresearchgate.net |

| Nicotinamide Derivatives with Sugars | Tailed with monosaccharides via hydrazones linkage | Weak anticancer activity | medwinpublishers.com |

| 6-Phenylnicotinamide Derivatives | Modifications of biaryl and heteroaryl components | TRPV1 antagonism, Activity in inflammatory pain model | researchgate.netpatsnap.com |

| Nicotinamide-thiadiazol Hybrids | Incorporation of thiadiazol ring, Halogen substituents | VEGFR-2 inhibition, Anticancer activity (breast cancer) | rsc.org |

| Methylpiperidin Phenyl-nicotinamide Analogues | Incorporation of methylpiperidine moiety | Potential modulators (design stage) | researchgate.net |

| Pyridine (B92270) Derivative (VEGFR-2 Inhibitor) | Hydrazone linkage, Trifluoroacetamide moiety | VEGFR-2 inhibition, Cytotoxic properties (hepatic, breast) | mdpi.comnih.gov |

Elucidation of Comprehensive Mechanisms of Action

While some this compound derivatives have shown promising biological activities, a comprehensive understanding of their precise mechanisms of action is often still developing. Research indicates that some derivatives can induce apoptosis, sometimes through mechanisms involving cell cycle arrest researchgate.net. Others have been explored for their potential to inhibit specific enzymes like VEGFR-2 or act as antagonists for receptors like TRPV1 patsnap.comrsc.orgmdpi.com. For dual inhibitors incorporating nicotinamide, understanding the interplay between the two targeted pathways is crucial acs.org. Future research needs to delve deeper into the molecular pathways affected by this compound compounds, identifying specific protein interactions, downstream effects, and potential off-target activities. Techniques such as molecular docking and in vitro enzyme assays are valuable in this endeavor researchgate.netrsc.orgmdpi.com.

Advanced Computational Modeling and AI-Driven Drug Discovery

AI and computational methods can predict drug behaviors, explore ultra-large virtual libraries, and assist in lead optimization by improving biophysical properties for preclinical evaluation frontiersin.orgcedars-sinai.edu. This includes using methods like deep docking and GPU-accelerated virtual screening cedars-sinai.edu.

Q & A

Q. How is N-Phenylnicotinamide synthesized and characterized in laboratory settings?

- Methodological Answer : this compound is synthesized via a nucleophilic acyl substitution reaction. In a typical protocol, nicotinoyl chloride reacts with aniline in tetrahydrofuran (THF) under triethylamine catalysis for 8 hours. The product is neutralized, extracted with ethyl acetate, and purified via silica gel column chromatography. Crystallization from ethanol yields single crystals suitable for X-ray diffraction (XRD). Characterization includes H/C NMR for functional group verification, HPLC for purity assessment (>95%), and XRD for structural confirmation .

Q. What are the key structural features of this compound determined by X-ray crystallography?

- Methodological Answer : XRD analysis reveals a non-planar conformation with a dihedral angle of 64.81° between the pyridine and benzene rings. Intermolecular N–H···O hydrogen bonds form a one-dimensional chain along the crystallographic b-axis, adopting a C(4) graph-set motif. Crystal parameters include a monoclinic system (space group C2/c), with cell dimensions a = 18.732 Å, b = 5.2766 Å, c = 20.248 Å, and β = 103.746°. These structural details are critical for understanding packing efficiency and intermolecular interactions .

Q. What analytical techniques are essential for confirming the purity and identity of this compound?

- Methodological Answer : Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm proton environments (e.g., NH resonance at δ ~10 ppm).

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization).

- Melting Point Analysis : To verify consistency with literature values (e.g., 160–162°C).

- Mass Spectrometry (MS) : For molecular ion ([M+H] at m/z 199.1) and fragmentation pattern validation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported crystallographic data for this compound?

- Methodological Answer : Contradictions in dihedral angles or hydrogen-bonding patterns may arise from differences in crystallization solvents or temperature. To address this:

Reproduce Synthesis : Adhere to NIH guidelines for experimental reporting (e.g., solvent purity, stoichiometry).

Multi-Technique Validation : Cross-validate XRD data with DFT calculations or neutron diffraction.

Database Cross-Check : Compare results with the Cambridge Structural Database (CSD) to identify outliers .

Q. How do variations in synthetic routes impact the supramolecular architecture of this compound?

- Methodological Answer : Altering solvents (e.g., switching THF to DMF) or catalysts (e.g., using pyridine instead of triethylamine) can modify hydrogen-bonding networks. For example, polar aprotic solvents may enhance solubility, leading to altered crystal packing. Researchers should:

Systematically Vary Conditions : Use a design-of-experiments (DoE) approach.

Monitor Structural Changes : Employ variable-temperature XRD to track phase transitions.

Correlate with Activity : Assess how structural changes affect biological properties (e.g., antioxidant activity) .

Q. How can researchers design experiments to investigate the relationship between this compound's conformation and its biological activity?

- Methodological Answer : A robust experimental design includes:

Conformational Analysis : Use DFT calculations to model torsional flexibility and compare with XRD data.

Structure-Activity Relationship (SAR) : Synthesize analogs with controlled dihedral angles (e.g., via steric hindrance).

Biological Assays : Test antioxidant activity via DPPH radical scavenging or anti-inflammatory effects via COX-2 inhibition assays.

Statistical Validation : Apply ANOVA to assess significance of structural vs. activity correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.